molecular formula C20H24O3 B15180319 Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate CAS No. 85536-82-9

Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate

Cat. No.: B15180319
CAS No.: 85536-82-9
M. Wt: 312.4 g/mol
InChI Key: OUGQIXURPUYNAB-NGYBGAFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by esterification. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process generally includes the purification of intermediates and the final product through techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate: shares similarities with other naphthalene derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry .

Properties

CAS No.

85536-82-9

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl (E)-3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoate

InChI

InChI=1S/C20H24O3/c1-6-18(20(3,4)19(21)23-7-2)16-9-8-15-13-17(22-5)11-10-14(15)12-16/h6,8-13H,7H2,1-5H3/b18-6+

InChI Key

OUGQIXURPUYNAB-NGYBGAFCSA-N

Isomeric SMILES

CCOC(=O)C(C)(C)/C(=C/C)/C1=CC2=C(C=C1)C=C(C=C2)OC

Canonical SMILES

CCOC(=O)C(C)(C)C(=CC)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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